5‑HT₁A and 5‑HT₂A Receptor Binding Affinity Relative to the Most Active Analog in the Published Series
The most pharmacologically characterized analog within the benzothiazole‑2,3‑dihydrobenzo[b][1,4]dioxine series is compound 8g (benzothiazole‑2‑carboxamide derivative). In radioligand displacement assays, 8g bound to 5‑HT₁A with Ki = 17 nM and to 5‑HT₂A with Ki = 0.71 nM [1][2]. The target compound N‑(2‑methyl‑1,3‑benzothiazol‑5‑yl)‑2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxamide differs from 8g in two critical ways: the carboxamide is installed at the benzothiazole 5‑position rather than the 2‑position, and the benzothiazole bears a 2‑methyl substituent. Within the SAR landscape disclosed by Wang et al., these structural permutations are expected to reduce 5‑HT₂A affinity while maintaining or modestly altering 5‑HT₁A affinity; however, the precise Ki values for the target compound have not been reported in any peer‑reviewed study to date [1].
| Evidence Dimension | 5‑HT₁A and 5‑HT₂A receptor binding affinity |
|---|---|
| Target Compound Data | Not experimentally determined in any accessible primary publication, patent, or authoritative database. |
| Comparator Or Baseline | Compound 8g (benzothiazole‑2‑carboxamide analog): 5‑HT₁A Ki = 17 nM; 5‑HT₂A Ki = 0.71 nM [1]. |
| Quantified Difference | Cannot be calculated; no experimental data exist for the target compound. |
| Conditions | Radioligand binding assays using human recombinant 5‑HT₁A and 5‑HT₂A receptors expressed in HEK‑293 cells; [³H]‑8‑OH‑DPAT (5‑HT₁A) and [³H]‑ketanserin (5‑HT₂A) as radioligands [1]. |
Why This Matters
Until direct binding data for the target compound become available, any claim of superiority over 8g or other series members is unfounded; procurement decisions must therefore weigh the availability of the structurally unique 5‑amino‑2‑methylbenzothiazole building block against the known high potency of the 2‑carboxamide series.
- [1] Wang S, Chen Y, Zhao S, Xu X, Liu X, Liu BF, Zhang G. Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives as potential antidepressants. Bioorg Med Chem Lett. 2014;24(7):1766-70. PMID: 24618300. View Source
- [2] BindingDB entry for compound 8g (Ki data extracted from Wang et al., 2014). BindingDB ID: 50405536. View Source
